molecular formula C13H11FO B6372916 3-Fluoro-5-(4-methylphenyl)phenol CAS No. 1262000-73-6

3-Fluoro-5-(4-methylphenyl)phenol

Cat. No.: B6372916
CAS No.: 1262000-73-6
M. Wt: 202.22 g/mol
InChI Key: WCAWKFWZHNCLGB-UHFFFAOYSA-N
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Description

3-Fluoro-5-(4-methylphenyl)phenol is a fluorinated phenolic compound characterized by a central phenol ring substituted with a fluorine atom at the 3-position and a 4-methylphenyl group at the 5-position. Its molecular formula is C₁₃H₁₁FO, with a molecular weight of 202.23 g/mol.

Properties

IUPAC Name

3-fluoro-5-(4-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAWKFWZHNCLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684092
Record name 5-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-73-6
Record name 5-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(4-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 3-Fluoro-5-(4-methylphenyl)phenol may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(4-methylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom and the methyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

3-Fluoro-5-(4-methylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4-methylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-withdrawing groups (e.g., CF₃ in ) increase acidity and lipophilicity.
  • Heterocycles (pyridine in , thiophene in ) alter electronic properties and bioavailability.
  • Bulkier substituents (methylsulfanyl-oxane in ) reduce crystallinity, lowering melting points compared to simpler aryl groups.

Key Observations :

  • Fluorinated phenols often require specialized fluorination steps or coupling reactions to introduce aryl groups.
  • Heterocyclic substituents (e.g., pyridine in ) necessitate multi-step fragment synthesis.

Physicochemical Properties

Compound Melting Point (°C) Solubility LogP (Predicted) Notes
3-Fluoro-5-(4-methylphenyl)phenol Not reported Moderate in DMSO, low in water ~3.5 Methylphenyl enhances lipophilicity
3-Fluoro-5-(trifluoromethyl)phenol Not reported Low in polar solvents ~2.8 CF₃ reduces solubility vs. methylphenyl
Trisubstituted analogues (e.g., 9d in ) 173–176 Ethanol/water recrystallization ~4.2 Bulkier groups reduce melting points

Trends :

  • Lipophilicity : Methylphenyl and CF₃ groups increase LogP compared to hydroxylated analogues.
  • Solubility : Polar substituents (e.g., pyridine in ) improve aqueous solubility.

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